3-Acetylaminocarbazole

Description

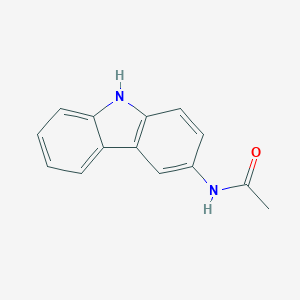

3-Acetylaminocarbazole (CAS 57102-95-1) is a carbazole derivative characterized by an acetylated amino group at the 3-position and additional substituents, including hydroxyl and methyl groups. Its molecular formula is C₁₉H₁₈N₂O₄ (molecular weight: 338.36 g/mol), as determined by spectral data and synthetic pathways . The compound is synthesized via the conversion of 1-hydroxyimino carbazole intermediates through a multi-step acetylation mechanism, yielding derivatives with varied substituents (e.g., 3-acetyl-2-hydroxy-l-N,N-diacetylamino-8-methylcarbazole) . Carbazole derivatives like this compound are pivotal in pharmaceutical and materials science due to their aromatic stability and functional versatility.

Properties

CAS No. |

57102-95-1 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-(9H-carbazol-3-yl)acetamide |

InChI |

InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3,(H,15,17) |

InChI Key |

JWFQIJOWFMAEMA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C32 |

Other CAS No. |

57102-95-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

In contrast, 3-Amino-9-ethylcarbazole has an ethyl group and a primary amino group, increasing its basicity . Carazolol contains a propanolamine side chain, enabling beta-adrenergic receptor antagonism, unlike the acetylated derivatives .

Synthetic Pathways: this compound derivatives are synthesized via acetylation of hydroxyimino precursors, requiring precise control of reaction conditions . Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate employs microwave-assisted methods for rapid cyclization, highlighting divergent synthetic strategies .

Physicochemical Properties: The acetyl and hydroxyl groups in this compound contribute to higher molecular weight (338.36 g/mol) and lipophilicity compared to smaller analogs like 3-Acetamidobenzoic acid (179.18 g/mol) . 3-Amino-9-ethylcarbazole’s ethyl group improves membrane permeability, making it suitable for drug delivery applications .

Applications: this compound’s acetyl groups may serve as prodrug motifs, while Carazolol’s propanolamine moiety directly engages biological targets . 3-Acetamidobenzoic acid is a precursor in heterocyclic synthesis, contrasting with the carbazole-based compounds’ focus on receptor modulation .

Research Limitations and Contradictions

- Spectral Data: provides structural confirmation of this compound derivatives but lacks comparative solubility or stability data.

- Analytical Methods: While 3-Amino-9-ethylcarbazole is quantified via HPLC-DAD/MS (LOQ: 0.25 μg/media) , similar data for this compound are absent in the evidence.

- Nomenclature Conflicts: Some sources (e.g., ) list carbazole derivatives without explicit synthesis pathways, necessitating cross-referencing with primary literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.